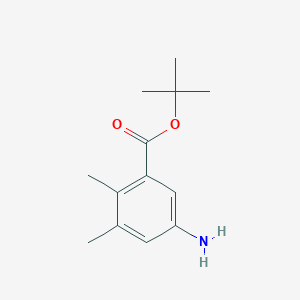
Tert-butyl 5-amino-2,3-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-2,3-dimethylbenzoate: is an organic compound with the molecular formula C13H19NO2 . It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with amino and dimethyl groups. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2,3-dimethylbenzoate typically involves the esterification of 5-amino-2,3-dimethylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 5-amino-2,3-dimethylbenzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.
Substitution: The benzene ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation are typically employed.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted benzene derivatives with functional groups like nitro, sulfonic acid, or halogens.
Scientific Research Applications
Chemistry: Tert-butyl 5-amino-2,3-dimethylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of esterified amino acids on cellular processes. It may also be employed in the development of new biochemical assays.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic properties. Its unique structure allows for modifications that can enhance drug efficacy and reduce side effects.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2,3-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating biochemical pathways and cellular functions. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
- Tert-butyl 4-aminobenzoate
- Tert-butyl 3,5-dimethylbenzoate
- Tert-butyl 2-aminobenzoate
Comparison: Tert-butyl 5-amino-2,3-dimethylbenzoate is unique due to the specific positioning of the amino and dimethyl groups on the benzene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to tert-butyl 4-aminobenzoate, which has the amino group in the para position, this compound exhibits different chemical behavior and applications. Similarly, tert-butyl 3,5-dimethylbenzoate lacks the amino group, making it less versatile in certain synthetic applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 5-amino-2,3-dimethylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-8-6-10(14)7-11(9(8)2)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3 |
InChI Key |
WHIQRSHTMFKYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


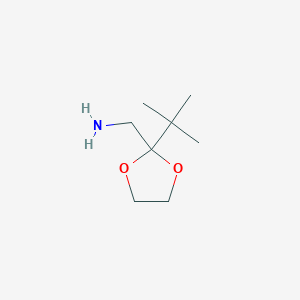
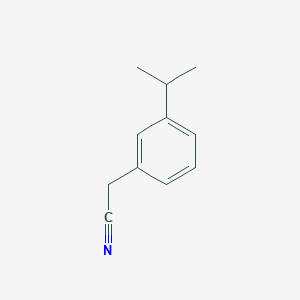
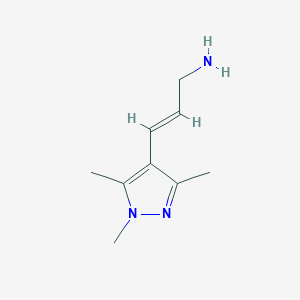
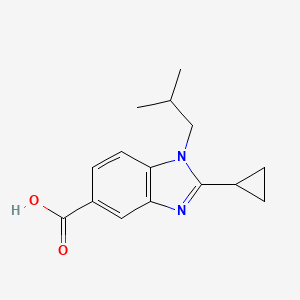

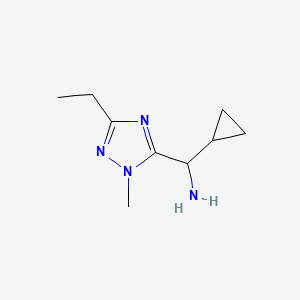
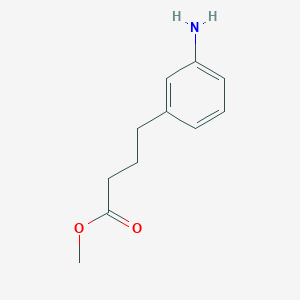
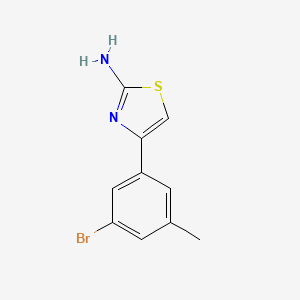


![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)
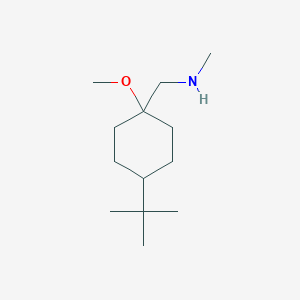
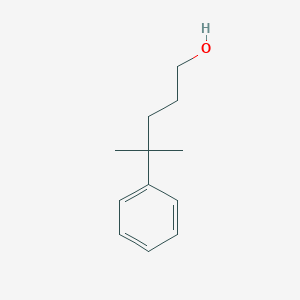
![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
